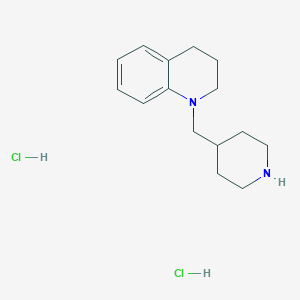

1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Description

Historical Context of Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have been integral to organic and medicinal chemistry since their discovery in the 19th century. The parent compound, tetrahydroquinoline, was first synthesized through the hydrogenation of quinoline, a process that revealed its reversible hydrogen-donor properties in coal liquefaction. Early applications focused on its role as a solvent, but the mid-20th century saw a shift toward pharmacological exploration. For instance, oxamniquine, a tetrahydroquinoline derivative, became a cornerstone in treating schistosomiasis after its clinical introduction in 1979. The development of asymmetric hydrogenation techniques in the late 20th century further expanded synthetic accessibility, enabling the production of enantiomerically pure derivatives for drug discovery.

Significance in Heterocyclic Chemistry

Tetrahydroquinolines occupy a privileged position in heterocyclic chemistry due to their structural versatility and bioactivity. Their partially saturated quinoline core combines aromatic stability with conformational flexibility, allowing interactions with diverse biological targets. This scaffold is prevalent in natural products (e.g., dynemycin and viratmycin) and synthetic pharmaceuticals, including antiarrhythmics (nicainoprol), antivirals, and antitumor agents. The piperidinylmethyl substitution in 1-(4-piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride introduces a tertiary amine, enhancing its potential as a neuroactive or receptor-targeting compound.

Nomenclature and Classification

The systematic IUPAC name for this compound is 1-(piperidin-4-ylmethyl)-3,4-dihydro-2H-quinoline dihydrochloride , reflecting its bicyclic tetrahydroquinoline core and piperidine substituent. Key features include:

- Parent structure : 1,2,3,4-Tetrahydroquinoline (C$$9$$H$${11}$$N).

- Substituent : A piperidin-4-ylmethyl group at the 1-position of the tetrahydroquinoline ring.

- Salt form : Dihydrochloride, indicating two hydrochloride counterions.

Alternative names include this compound and the CAS registry number 1220037-65-9.

Position in the Chemical Taxonomy of Quinoline Derivatives

This compound belongs to the tetrahydroquinoline subclass, distinguished by partial saturation of the quinoline heterocycle. Its structural taxonomy can be summarized as follows:

| Feature | Description |

|---|---|

| Core structure | 1,2,3,4-Tetrahydroquinoline (benzopyridine with a saturated pyridine ring) |

| Substituent | Piperidin-4-ylmethyl group at position 1 |

| Functional groups | Tertiary amine (piperidine), secondary amine (tetrahydroquinoline) |

| Salt form | Dihydrochloride (enhances solubility and stability) |

Compared to fully aromatic quinolines, tetrahydroquinolines exhibit reduced planarity, altering electronic properties and biological interactions. The piperidinylmethyl group introduces steric bulk and basicity, which may influence receptor binding or pharmacokinetics. Recent synthetic advances, such as electrochemical hydrocyanomethylation, have enabled efficient access to structurally diverse tetrahydroquinoline derivatives.

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(4-1)5-3-11-17(15)12-13-7-9-16-10-8-13;;/h1-2,4,6,13,16H,3,5,7-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVBMQCROILJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Features:

- Starting materials often include tetrahydroquinoline derivatives and piperidine or its functionalized derivatives.

- Alkylation reactions are the core step to link the piperidinylmethyl group to the tetrahydroquinoline nucleus.

- The final product is isolated as a dihydrochloride salt.

Detailed Preparation Methods

Alkylation of Tetrahydroquinoline with Piperidine Derivatives

- The primary synthetic route involves the nucleophilic substitution (alkylation) where a piperidine derivative bearing a suitable leaving group (e.g., halogen or tosylate) reacts with the nitrogen atom of 1,2,3,4-tetrahydroquinoline.

- The reaction is typically carried out in an inert solvent such as dichloromethane or ethyl acetate under controlled temperature conditions (often room temperature to reflux).

- After the alkylation, the crude product is purified by recrystallization or chromatography.

- Subsequent treatment with hydrochloric acid yields the dihydrochloride salt form, enhancing aqueous solubility.

Preparation of Piperidinylmethyl Intermediates

- Piperidinylmethyl intermediates can be synthesized by reduction of piperidine carboxylates using lithium aluminium hydride (LAH), followed by catalytic hydrogenolysis if necessary.

- For example, 4-piperidinemethanol is prepared by reduction of ethyl 4-piperidinecarboxylate with LAH.

- This intermediate can then be converted into reactive derivatives such as tosylates by reaction with tosyl chloride in a basic medium (e.g., pyridine), which serve as alkylating agents in the subsequent step.

Reduction of Quinoline Derivatives to Tetrahydroquinolines

- Direct reduction of quinoline or dihydroquinolin-4-one precursors to the tetrahydroquinoline core is a common approach.

- Methods include catalytic hydrogenation over palladium on charcoal or chemical reduction with LAH.

- However, direct reduction can sometimes produce mixtures due to instability of intermediates; thus, protecting groups on nitrogen (e.g., N-protection) are often employed to improve selectivity and yield.

- After reduction, deprotection steps yield the desired tetrahydroquinoline scaffold ready for alkylation.

Salt Formation

- The free base form of the alkylated tetrahydroquinoline is converted to the dihydrochloride salt by treatment with hydrochloric acid.

- This step usually involves dissolving the free base in an appropriate solvent and adding stoichiometric amounts of HCl, followed by crystallization.

- The dihydrochloride salt improves compound stability and water solubility, facilitating handling and further applications.

Summary of Preparation Steps in Tabular Form

Research Findings and Optimization Notes

- Alkylation efficiency depends on the nature of the leaving group on the piperidine derivative; tosylates and halides are commonly used.

- Protecting the nitrogen atom of tetrahydroquinoline during reduction steps improves product stability and yield.

- Purification typically involves recrystallization from solvents like isopropyl alcohol/ethyl acetate mixtures or chromatographic methods to obtain high purity product.

- The dihydrochloride salt form exhibits better aqueous solubility, which is critical for biological assays and potential pharmaceutical applications.

- Literature patents and research indicate that reaction temperatures between 20°C and 80°C are optimal for alkylation steps to balance reaction rate and selectivity.

- Use of inert solvents such as dichloromethane or ethyl acetate is preferred to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can be used to convert quinoline derivatives to tetrahydroquinoline.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for various therapeutic uses:

Kappa Opioid Receptor Antagonism

Research indicates that compounds similar to 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can act as kappa opioid receptor (KOR) antagonists. This property is significant in treating conditions related to pain and addiction. For example, studies have shown that KOR antagonists can prevent stress-induced reinstatement of cocaine-seeking behavior in animal models, suggesting potential applications in addiction therapy .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer benefits in conditions such as depression and anxiety disorders. Research has highlighted that KOR antagonists can mitigate stress-related neurochemical changes .

Antidepressant Properties

Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. The modulation of the KOR pathway is linked to mood regulation, making this compound a candidate for further exploration in antidepressant drug development .

Synthesis and Derivatives

The synthesis of this compound involves complex chemical reactions that yield various derivatives with potentially enhanced pharmacological profiles. For instance, derivatives with different substituents on the piperidine ring may exhibit varied activity against KORs or other targets .

Case Study 1: Addiction Treatment

A study demonstrated that a related KOR antagonist effectively blocked stress-induced reinstatement of cocaine-seeking behavior in rats. This finding suggests that compounds like this compound could be pivotal in developing treatments for substance use disorders .

Case Study 2: Depression Models

In another study focusing on depression models, compounds targeting the KOR showed promise in reducing depressive-like behaviors in rodents. This highlights the potential of such compounds to serve as novel antidepressants .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride (CAS 1507701-62-3)

- Molecular Formula : C₁₄H₂₀Cl₂N₂

- Molar Mass : 287.23 g/mol

- Key Differences: Substituent Position: The piperidine ring is directly attached to position 6 of the tetrahydroquinoline core, unlike the 1-position in the target compound. Applications: Industrial-grade (99% purity) with ISO/REACH certification, suggesting use in bulk synthesis .

- Structural Implications : The positional difference may alter binding affinity in biological systems due to steric and electronic effects.

1-(3-Piperidinylmethyl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride

- Key Differences :

- Substituent Position: The piperidinylmethyl group is attached to the 3-position of the piperidine ring instead of the 4-position.

- Pharmacological Impact**: Positional isomerism can significantly affect receptor interactions. For example, 3-substituted piperidines often exhibit distinct pharmacokinetic profiles compared to 4-substituted analogs .

6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2)

- Molecular Formula : C₁₀H₁₃N

- Molar Mass : 147.22 g/mol

- Key Differences: Substituent Simplicity: Lacks the piperidinylmethyl group; instead, a methyl group is attached at position 5.

- Pharmacological Relevance : Simpler derivatives like this are precursors in synthesizing complex analogs but lack the pharmacological versatility of piperidine-containing compounds.

Sulfonyl-Substituted Tetrahydroquinoline Derivatives

- Key Differences: Functional Group: Sulfonyl groups replace the piperidinylmethyl moiety. Conformational Analysis: These derivatives adopt half-chair conformations in the tetrahydroquinoline ring, with bond-angle variations at nitrogen (354.61° vs. 347.9° in tosyl analogs) . Pharmacological Activity**: Sulfonyl derivatives exhibit antimalarial and antipsychotic properties, highlighting the role of substituents in modulating biological activity .

Comparative Data Table

Research Findings and Implications

- Structural Impact on Activity : The 4-piperidinylmethyl group in the target compound likely enhances receptor binding compared to simpler methyl or sulfonyl derivatives. Positional isomerism (e.g., 3- vs. 4-piperidinylmethyl) may alter metabolic stability .

- Industrial vs. Pharmaceutical Use : Analogs like 6-(Piperidin-4-yl)-THQ dihydrochloride are produced at industrial scale (99% purity), whereas sulfonyl derivatives are explored for targeted therapies .

- Crystallographic Behavior : Sulfonyl derivatives exhibit weak hydrogen bonding (C–H···O), influencing solubility and crystallization patterns .

Biological Activity

1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride (CAS Number: 1220037-65-9) is a compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, including its applications in pharmacology and medicinal chemistry. The structural features of this compound suggest various interactions with biological targets, making it a candidate for further research in therapeutic contexts.

- Molecular Formula : C₁₅H₂₄Cl₂N₂

- Molecular Weight : 303.28 g/mol

- CAS Number : 1220037-65-9

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄Cl₂N₂ |

| Molecular Weight | 303.28 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially influencing pathways related to mood regulation and cognitive function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antimicrobial properties. The specific effects of this compound on bacterial and fungal strains are currently under investigation.

- Anticancer Properties : Some derivatives in the tetrahydroquinoline class have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms by which this compound may induce apoptosis or inhibit proliferation in cancer cells require further exploration.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the tetrahydroquinoline class:

- Bradycardic Activity : A study on related piperidine derivatives indicated potential bradycardic effects when tested on isolated guinea pig atria . This suggests a possible cardiovascular application for compounds like this compound.

- Enzyme Inhibition : Research has identified similar compounds as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, which may be beneficial in treating mood disorders.

- Cytotoxicity Studies : In vitro studies on tetrahydroquinoline derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential for development into anticancer agents .

Comparative Analysis

To better understand the uniqueness of this compound compared to other piperidine derivatives, a comparative analysis is essential:

Q & A

Q. How can researchers determine the purity and stability of 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride in experimental settings?

- Methodological Answer : Purity can be assessed using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, comparing retention times against certified reference standards. Stability studies should involve accelerated degradation tests under varying conditions (e.g., 40°C/75% relative humidity for 4 weeks) followed by HPLC analysis. Monitor for decomposition products such as free piperidine derivatives or quinoline oxidation byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station for 20 minutes. Seek medical attention if irritation persists .

Q. How can spectroscopic methods confirm the structural identity of this compound?

- Methodological Answer :

- NMR : Compare H and C NMR spectra with literature data. Key signals include the piperidinylmethyl protons (δ 2.5–3.5 ppm) and tetrahydroquinoline aromatic protons (δ 6.5–7.2 ppm).

- Mass Spectrometry : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 292.2 (M for CHNO·2HCl) .

Advanced Research Questions

Q. How should researchers design experiments to optimize the synthesis yield of this compound?

- Methodological Answer :

- Reaction Optimization : Vary solvent (e.g., dichloromethane vs. acetonitrile), temperature (20–80°C), and catalyst (e.g., Pd/C for hydrogenation steps). Monitor reaction progress via thin-layer chromatography (TLC).

- Example Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile, 60°C | 78 | 99 |

| Dichloromethane, RT | 65 | 97 |

- Reference analogous synthesis routes for piperidine derivatives, such as sulfonylation or reductive amination steps .

Q. How can contradictions in reported biological activity data (e.g., kinase inhibition) be resolved?

- Methodological Answer :

- Batch-Specific Analysis : Compare Certificate of Analysis (CoA) data for purity, salt form, and solvent residues across studies.

- Assay Validation : Replicate experiments under standardized conditions (e.g., 10 µM compound concentration, 37°C incubation). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity .

Q. How can crystallography data be interpreted to confirm the stereochemistry and solid-state properties of this compound?

- Methodological Answer :

- X-Ray Diffraction : Compare unit cell parameters (e.g., orthorhombic system, space group P222) and refinement metrics (R factor < 0.05) with published analogs.

- Example Table :

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P222 |

| Unit cell (Å) | a=5.5354, b=8.0039, c=35.8207 |

| Volume (ų) | 1587.03 |

- Use software like Olex2 or SHELXL for structure refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.